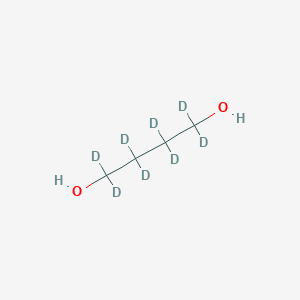

1,4-Butanediol-1,1,2,2,3,3,4,4-d8

Description

Fundamental Principles and Advantages of Deuterium (B1214612) Labeling in Chemical Investigations

Deuterium (²H or D), a stable isotope of hydrogen, is a cornerstone of isotopic labeling. clearsynth.com Its introduction into a molecule, a process known as deuterium labeling, provides a subtle yet detectable alteration that does not significantly change the compound's chemical properties. creative-proteomics.commetwarebio.com This allows the labeled molecule to mimic its natural counterpart in biological and chemical systems. metwarebio.com

The primary advantages of deuterium labeling are multifaceted:

Mechanistic Elucidation: By tracking the position of deuterium atoms in the products of a chemical reaction, researchers can gain profound insights into the reaction's mechanism, including the identification of intermediates and the stereochemical pathways involved. synmr.in

Metabolic Pathway Analysis: In biochemistry and pharmacology, deuterium-labeled compounds are invaluable for studying metabolic pathways. clearsynth.comsynmr.in By administering a deuterated drug or metabolite, scientists can trace its absorption, distribution, metabolism, and excretion (ADME) within an organism. acs.orgresearchgate.net

Internal Standards for Quantification: Due to their mass difference, deuterated compounds can be easily distinguished from their unlabeled analogs using mass spectrometry. wikipedia.org This makes them ideal internal standards for accurately quantifying the concentration of specific molecules in complex mixtures. acs.orgresearchgate.net

Structural Analysis: Deuterium labeling is employed in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering to determine the three-dimensional structure of molecules, particularly large biomolecules like proteins. clearsynth.com The substitution of hydrogen with deuterium can simplify complex spectra and provide crucial distance information.

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower reaction rate when a C-H bond cleavage is involved in the rate-determining step of a reaction. This phenomenon, known as the kinetic isotope effect, is a powerful tool for studying reaction mechanisms. acs.org

Contextualizing 1,4-Butanediol-1,1,2,2,3,3,4,4-d8 as a Specialized Research Tool

This compound is the deuterated form of 1,4-butanediol (B3395766), where all eight hydrogen atoms on the butane (B89635) backbone have been replaced with deuterium atoms. sigmaaldrich.com Its non-deuterated counterpart, 1,4-butanediol, is a significant industrial chemical used in the production of polymers, solvents, and other organic compounds. wikipedia.orgchemicalbook.comdcc.com.tw

The primary utility of 1,4-Butanediol-d8 in research stems from its role as an internal standard in analytical chemistry, particularly in studies involving the quantification of 1,4-butanediol and its metabolites. In the body, 1,4-butanediol is rapidly metabolized to gamma-hydroxybutyric acid (GHB), a psychoactive substance. nih.gov Therefore, 1,4-Butanediol-d8 is crucial for accurately measuring the levels of 1,4-butanediol and GHB in biological samples, which is essential in both clinical and forensic toxicology.

Below is a table detailing the physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C4H2D8O2 clearsynth.com |

| Molecular Weight | 98.17 g/mol clearsynth.comnih.gov |

| CAS Number | 74829-49-5 sigmaaldrich.comclearsynth.com |

| Density | 1.108 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 230 °C sigmaaldrich.com |

| Melting Point | 16 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.4427 sigmaaldrich.com |

| Isotopic Purity | 98 atom % D sigmaaldrich.com |

Scope and Significance of Academic Research on this compound

The academic interest in this compound is primarily focused on its application in analytical methods for detecting and quantifying 1,4-butanediol and its major metabolite, GHB. Research in this area is significant for understanding the pharmacokinetics of 1,4-butanediol.

Studies have utilized 1,4-Butanediol-d8 as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods. These highly sensitive techniques allow for the precise measurement of 1,4-butanediol concentrations in various biological matrices, such as blood, urine, and hair. The use of the deuterated standard is critical to correct for any loss of the analyte during sample preparation and analysis, thereby ensuring the accuracy of the results.

Furthermore, research extends to the synthesis of 1,4-Butanediol-d8 itself. Efficient and high-yield synthetic routes are continuously sought to make this important research tool more accessible to the scientific community.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERYXYBDKMZEQL-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])O)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583480 | |

| Record name | (~2~H_8_)Butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74829-49-5 | |

| Record name | (~2~H_8_)Butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74829-49-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4 Butanediol 1,1,2,2,3,3,4,4 D8

Purity Assessment and Isotopic Enrichment Verification in Deuterated 1,4-Butanediol (B3395766) Production

The production of high-quality 1,4-Butanediol-1,1,2,2,3,3,4,4-d8 necessitates rigorous quality control to ensure both chemical purity and high isotopic enrichment. Commercial suppliers of this compound typically provide detailed specifications regarding its purity.

Chemical Purity: The chemical purity of 1,4-Butanediol-d8 is often determined using standard analytical techniques such as gas chromatography (GC). For instance, a commercially available sample of 1,4-Butanediol-d8 is reported to have a chemical purity of 99% (CP). sigmaaldrich.com This indicates that the substance is largely free from other chemical compounds.

Isotopic Enrichment: The isotopic enrichment, or the atom percentage of deuterium (B1214612) (D), is a critical parameter for deuterated compounds. For this compound, a common specification for isotopic purity is 98 atom % D. sigmaaldrich.comsigmaaldrich.com This means that at the deuterated positions, 98% of the atoms are deuterium. The mass shift of M+8 confirms the incorporation of eight deuterium atoms. sigmaaldrich.comsigmaaldrich.com

Verification of isotopic enrichment is typically achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry: MS can determine the molecular weight of the compound, and a high-resolution mass spectrometer can provide a very precise mass, confirming the presence of the desired number of deuterium atoms. The observed molecular weight of 98.17 g/mol for 1,4-Butanediol-d8 is consistent with the replacement of eight hydrogen atoms with deuterium. sigmaaldrich.comnih.gov

NMR Spectroscopy: Proton (¹H) NMR is a powerful tool for assessing isotopic enrichment. In a highly enriched sample of 1,4-Butanediol-d8, the signals corresponding to the protons at the 1, 2, 3, and 4 positions should be significantly diminished or absent. Deuterium (²H) NMR can be used to confirm the presence and location of the deuterium atoms.

The following table outlines the key parameters for purity and isotopic enrichment of a commercially available this compound sample:

| Parameter | Value | Reference |

| Chemical Purity | 99% (CP) | sigmaaldrich.com |

| Isotopic Purity | 98 atom % D | sigmaaldrich.comsigmaaldrich.com |

| Mass Shift | M+8 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 98.17 g/mol | sigmaaldrich.comnih.gov |

| Linear Formula | HOCD₂(CD₂)₂CD₂OH | sigmaaldrich.comsigmaaldrich.com |

Advanced Analytical Applications of 1,4 Butanediol 1,1,2,2,3,3,4,4 D8 in Quantitative and Qualitative Analyses

Application as an Internal Standard in High-Precision Quantitative Analysis

In quantitative analysis, an internal standard is a substance added in a constant amount to samples, a calibrator, and controls. It is crucial for correcting variations in sample processing and analytical instrumentation. The ideal internal standard has physicochemical properties very similar to the analyte of interest but is clearly distinguishable by the instrument. Due to its structural similarity to native 1,4-Butanediol (B3395766), BDO-d8 co-elutes and ionizes similarly, but its higher mass allows for clear differentiation by a mass spectrometer. This minimizes the impact of matrix effects and variations in extraction recovery, leading to highly accurate and precise results.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the highly sensitive and specific quantification of compounds in complex mixtures. The use of isotopically labeled internal standards like BDO-d8 is considered the gold standard in quantitative MS.

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For the analysis of 1,4-Butanediol and related compounds, a derivatization step is often required to increase their volatility and improve chromatographic performance. analytice.com BDO-d8 is an excellent internal standard in these methods as it undergoes the same derivatization reaction as the non-labeled analyte.

In a typical GC-MS method, the sample is first extracted, and then a derivatizing agent is added along with a known amount of BDO-d8. After injection into the GC, the derivatized analyte and internal standard are separated on a capillary column and subsequently ionized and detected by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Table 1: Example GC-MS Parameters for 1,4-Butanediol Analysis

| Parameter | Setting |

|---|---|

| Column | HP-1 cross-linked methyl siloxane, 15 m x 0.20 mm x 0.33 µm swgdrug.org |

| Carrier Gas | Hydrogen at 2.0 mL/min swgdrug.org |

| Injector Temperature | 180°C swgdrug.org |

| Oven Program | 80°C for 0.5 min, ramp 40°C/min to 100°C, hold 1.5 min swgdrug.org |

| MS Detector | Scan mode, 35.00 – 350.00 amu oiv.int |

| Internal Standard | 1,4-Butanediol-d8 |

LC-MS/MS is particularly suited for the analysis of polar, non-volatile compounds in complex biological matrices. It often allows for direct analysis without the need for derivatization. In these protocols, BDO-d8 is added to the sample, which is then typically subjected to protein precipitation and/or solid-phase extraction before injection into the LC system.

Tandem mass spectrometry (MS/MS) enhances specificity by monitoring a specific fragmentation reaction for both the analyte and the internal standard. A precursor ion (the protonated or adducted molecule) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process is known as Multiple Reaction Monitoring (MRM). The use of BDO-d8 in LC-MS/MS methods corrects for ion suppression or enhancement caused by the sample matrix.

Table 2: Example LC-MS/MS Transitions for 1,4-Butanediol and BDO-d8

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| 1,4-Butanediol | 91.1 | 73.1 | ESI+ swgdrug.org |

| 1,4-Butanediol-d8 | 99.1 | 81.1 | ESI+ |

| GHB | 105.1 | 87.1 | ESI+ lcms.cz |

| GBL | 87.1 | 42.1 | ESI+ |

Data is illustrative, based on typical fragmentation patterns. ESI+ refers to positive electrospray ionization.

A study on the simultaneous determination of gamma-hydroxybutyric acid (GHB), gamma-butyrolactone (B3396035) (GBL), and 1,4-Butanediol in whole blood utilized an LC-ESI-MS/MS method. nih.gov The protocol involved protein precipitation followed by a clean-up step using a strong cation exchange sorbent. nih.gov Isotope dilution with deuterated standards was employed for quantification, achieving relative intra-laboratory reproducibility standard deviations better than 10% at 2 mg/L and 6% for concentrations between 20-150 mg/L. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving the highest level of accuracy in quantitative analysis. nih.gov It involves adding a known amount of an isotopically enriched standard, such as BDO-d8, to a sample containing the analyte of unknown concentration.

After allowing the standard to equilibrate with the sample, the mixture is processed and analyzed by MS. The key measurement is the ratio of the signal from the natural analyte to the signal from the isotopically labeled standard. Because the amount of the added standard is precisely known, this ratio allows for the direct calculation of the analyte's absolute concentration, effectively correcting for any losses during sample preparation and variations in instrument response.

While less common for routine quantification compared to MS, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for the structural characterization of 1,4-Butanediol-d8 and for confirming its isotopic purity. chemicalbook.comnih.gov

Deuterium (B1214612) (²H) NMR spectroscopy is a specialized technique that directly observes the deuterium nucleus. wikipedia.org It is a powerful method to confirm the successful and specific incorporation of deuterium into the molecular structure of BDO-d8. magritek.com For a compound like 1,4-Butanediol-1,1,2,2,3,3,4,4-d8, the ²H NMR spectrum would be expected to show signals corresponding to the deuterons at the C1, C2, C3, and C4 positions, while the corresponding signals in the ¹H NMR spectrum would be absent. wikipedia.orgmagritek.com

This technique is crucial for quality control of the synthesized standard, ensuring that the deuterium labels are in the correct positions and have not undergone exchange. The natural abundance of ²H is very low (about 0.016%), so a strong signal in the ²H NMR spectrum confirms the high level of enrichment in the labeled compound. wikipedia.org A combination of ¹H NMR and ²H NMR can provide a highly accurate determination of the isotopic abundance in deuterated compounds. nih.govwiley.com

Table 3: Mentioned Compounds

| Compound Name | Abbreviation | Chemical Formula |

|---|---|---|

| 1,4-Butanediol | BDO | HOCH₂(CH₂)₂CH₂OH |

| This compound | BDO-d8 | HOCD₂(CD₂)₂CD₂OH |

| gamma-Hydroxybutyric acid | GHB | C₄H₈O₃ |

| gamma-Butyrolactone | GBL | C₄H₆O₂ |

| Tetrahydrofuran | THF | C₄H₈O |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Characterization

Proton (¹H) NMR in Conjunction with Deuterated Solvents and Standards

Proton Nuclear Magnetic Resonance (¹H) NMR spectroscopy is a powerful technique for elucidating molecular structure. In ¹H NMR, the analysis of a compound is typically performed in a deuterated solvent (e.g., Chloroform-d, Deuterium Oxide) to prevent the solvent's proton signals from obscuring the signals of the analyte. swgdrug.org For the analysis of the non-deuterated parent compound, 1,4-Butanediol, sample preparation involves dissolving it in a solvent like Chloroform-d (CDCl₃) with an internal reference standard such as tetramethylsilane (B1202638) (TMS). swgdrug.org

The compound this compound plays a specialized role in this context. As all of its carbon-bound protons are replaced with deuterium, it is essentially "invisible" in a standard ¹H NMR spectrum. This characteristic makes it an unsuitable reference for chemical shift or signal integration directly within the ¹H NMR experiment. However, it is highly valuable as a concentration standard for hyphenated techniques or multi-step analyses. For instance, a known quantity of 1,4-BDO-d8 can be added to a sample that is first analyzed by ¹H NMR to characterize other components, and then subsequently analyzed by a different method, such as mass spectrometry, where the 1,4-BDO-d8 can be detected and used for precise quantification of the target analyte.

The analysis of the non-deuterated 1,4-Butanediol provides a baseline for understanding its structural properties via NMR. The conformer distribution and the NMR shifts of 1,4-diols have been computed based on density functional theory, providing deep insight into their spectral characteristics. nih.gov

The following interactive table summarizes typical ¹H NMR spectral data for the non-deuterated form of 1,4-Butanediol in a deuterated solvent.

| Assignment | Chemical Shift (ppm) | Notes |

| -OH | ~4.50 | The chemical shift of the hydroxyl protons can be variable and depends on concentration, temperature, and solvent. |

| -CH₂- (adjacent to OH) | ~3.41 | These are the protons on the carbons directly bonded to the oxygen atoms. |

| -CH₂- (central) | ~1.45 | These are the protons on the two central carbons of the butane (B89635) chain. |

| Data derived from representative spectra in DMSO-d6. chemicalbook.com |

Mitigation of Matrix Effects and Instrumental Variability through Deuterated Standards

In quantitative analysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), matrix effects and instrumental variability are significant challenges. myadlm.org Matrix effects occur when co-eluting substances from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the MS source, leading to either suppression or enhancement of its signal. chromatographyonline.com This can severely compromise the accuracy and precision of the results.

The use of a stable isotope-labeled (SIL) internal standard, such as 1,4-Butanediol-d8 for the analysis of 1,4-Butanediol, is the most effective strategy to overcome these issues. chromatographyonline.comscispace.com Because the deuterated standard has nearly identical physicochemical properties to the non-deuterated analyte, it behaves similarly during sample preparation, chromatography, and ionization. chromatographyonline.com The SIL internal standard is expected to co-elute with the analyte and experience the same degree of ion suppression or enhancement. chromatographyonline.comtexilajournal.com By measuring the ratio of the analyte signal to the internal standard signal, any variations caused by matrix effects or instrumental drift are effectively cancelled out.

While SIL internal standards are considered the gold standard, it has been noted that the substitution of hydrogen with deuterium can sometimes cause a slight change in retention time on a chromatographic column. chromatographyonline.comwaters.com If this shift places the analyte and the internal standard in different zones of ion suppression, differential matrix effects can occur, potentially reducing the corrective power of the standard. myadlm.org Despite this, research has consistently shown that SIL standards provide superior accuracy and precision compared to other types of internal standards, especially in complex biological matrices. texilajournal.comcrimsonpublishers.com For example, studies on other drugs have shown that only an isotope-labeled internal standard could correct for the interindividual variability in recovery from patient plasma samples, a feat a non-isotope-labeled standard could not achieve. nih.govnih.gov

This interactive table outlines key research findings on the performance of deuterated standards in mitigating analytical variability.

| Finding | Observation | Reference |

| Differential Recovery | A 35% difference in extraction recovery was reported between an analyte (haloperidol) and its deuterated internal standard. | waters.com |

| Inter-individual Variability | The recovery of an analyte (lapatinib) from plasma of 6 different cancer patients varied by up to 3.5-fold (16% to 56%). Only a stable isotope-labeled IS could correct for this. | nih.gov |

| Differential Matrix Effects | A slight retention time difference between an analyte and its deuterated IS can lead to different degrees of ion suppression, a phenomenon identified as a difficult case in an assay for plasma metanephrines. | myadlm.org |

| Improved Assay Performance | The performance of an assay for an anticancer drug improved significantly after replacing a structural analogue internal standard with a SIL internal standard. | scispace.comcrimsonpublishers.com |

Method Validation and Quality Control in Analytical Methodologies

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It establishes key performance characteristics, including accuracy, precision, specificity, linearity, and stability. The use of a stable isotope-labeled internal standard like 1,4-Butanediol-d8 is integral to a robust method validation, particularly for bioanalytical methods destined for clinical or therapeutic drug monitoring. nih.govnih.gov

During method development and validation, a deuterated internal standard is added at a constant concentration to all calibration standards, quality control (QC) samples, and unknown samples. This practice ensures that any variability introduced during sample preparation or analysis is accounted for, leading to more reliable and reproducible results. texilajournal.com Laboratories often establish a validation protocol that includes a rigorous investigation of matrix effects to ensure the method is sound. myadlm.org

Studies have shown that methods validated using only pooled plasma may not account for the variability between individual patient samples. nih.govnih.gov The inclusion of a SIL internal standard is essential to correct for this inter- and intra-patient matrix variability, ensuring that the method is accurate across the intended patient population. nih.gov Analytical methods for therapeutic drugs using deuterated internal standards have been shown to meet the stringent validation criteria set by regulatory bodies. scispace.comnih.gov For instance, validation runs often must demonstrate accuracy where the measured concentration is within ±15% of the nominal value (and ±20% at the lower limit of quantification) and a precision (coefficient of variation) of less than 15%. nih.gov

This interactive table summarizes typical acceptance criteria for bioanalytical method validation, which are more reliably met through the use of SIL internal standards.

| Parameter | Acceptance Criteria | Role of 1,4-BDO-d8 |

| Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ) | Corrects for variations in recovery and matrix effects, ensuring the measured value is close to the true value. nih.gov |

| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) | Minimizes the impact of random errors during sample processing and analysis, improving reproducibility. nih.gov |

| Linearity | Correlation coefficient (R²) > 0.99 | Ensures the response ratio (analyte/IS) is proportional to the analyte concentration across the calibration range. |

| Robustness | Consistent performance despite minor procedural changes | The use of a co-eluting internal standard makes the method less susceptible to slight variations in chromatographic conditions or matrix composition. nih.gov |

| LLOQ: Lower Limit of Quantification |

Metabolic Fate and Biotransformation Studies of 1,4 Butanediol 1,1,2,2,3,3,4,4 D8 in Non Human Biological Systems

In Vitro and In Vivo Metabolic Profiling in Model Organisms

Metabolic profiling of 1,4-BDO-d8 in non-human model organisms, such as rats, and in microbial systems provides critical insights into its absorption, distribution, metabolism, and excretion. Deuterated compounds are frequently used as internal standards in pharmacokinetic studies to quantify the concentration of the non-deuterated drug and its metabolites. nih.gov In vivo studies in rats have confirmed the rapid absorption and metabolism of 1,4-butanediol (B3395766). nih.gov The primary metabolic pathway involves a two-step oxidation process that converts the parent compound into its principal active metabolite.

The biotransformation of 1,4-BDO-d8 mirrors that of its non-deuterated counterpart, leading to the formation of deuterated metabolites. The initial and most significant metabolic step is the oxidation of 1,4-BDO-d8 to deuterated gamma-hydroxybutyric acid (GHB-d7). nih.govnih.gov This conversion is rapid and extensive. nih.gov The process involves a transient intermediate, deuterated 4-hydroxybutyraldehyde. This aldehyde is quickly oxidized further to form the stable carboxylic acid metabolite, GHB-d7. In studies involving rats, deuterated 1,4-butanediol has been used to study the pharmacokinetics and bioactivation to gamma-hydroxybutyric acid. nih.gov Subsequent metabolism can lead to the entry of the deuterated carbon skeleton into central metabolic pathways. The resulting deuterated GHB can be further converted to deuterated succinate, which can then enter the tricarboxylic acid (TCA) cycle. nih.gov

Identified Deuterated Metabolites and Intermediates of 1,4-Butanediol-d8

| Precursor | Intermediate | Primary Metabolite | Subsequent Metabolite |

|---|

Deuterium (B1214612) labeling is an essential technique for monitoring the flow, or flux, of molecules through metabolic pathways. By replacing hydrogen with deuterium atoms on the carbon backbone of 1,4-butanediol, researchers can trace the path of the carbon atoms as they are incorporated into various downstream metabolites. This allows for a dynamic understanding of cellular metabolism that goes beyond static measurements of metabolite concentrations.

This approach is particularly valuable in microbial systems for metabolic engineering purposes. While many studies focus on engineering microorganisms to produce 1,4-butanediol, the principles of flux analysis are equally applicable to understanding its degradation. nih.govresearchgate.net By feeding microorganisms 1,4-BDO-d8 as a carbon source, scientists can map the distribution of the deuterium label throughout the cell's metabolic network. This helps identify which pathways are most active in its catabolism and can reveal potential bottlenecks or alternative metabolic routes. For instance, tracing can confirm the flow of carbon from 1,4-BDO-d8 to succinate-d6 and into the TCA cycle, providing quantitative data on the efficiency of this conversion. nih.gov

Enzymatic Biotransformation Mechanisms of Deuterated 1,4-Butanediol

The biotransformation of 1,4-BDO-d8 is an enzyme-catalyzed process. The kinetic isotope effect associated with the heavier deuterium atoms can sometimes lead to slower reaction rates compared to the non-deuterated version, but the fundamental enzymatic mechanisms remain the same.

The conversion is primarily a two-step oxidation process:

Oxidation to Aldehyde: The first step involves the oxidation of one of the terminal alcohol groups of 1,4-BDO-d8 to an aldehyde. This reaction is predominantly catalyzed by alcohol dehydrogenase (ADH) enzymes. nih.govresearchgate.net

Oxidation to Carboxylic Acid: The resulting deuterated 4-hydroxybutyraldehyde intermediate is then rapidly oxidized to deuterated gamma-hydroxybutyric acid (GHB). This second step is catalyzed by aldehyde dehydrogenase (ALDH) enzymes. nih.gov

In specific microorganisms, the enzymes responsible for these transformations have been identified with greater precision. In Pseudomonas putida KT2440, a bacterium capable of utilizing 1,4-butanediol as a carbon source, dehydrogenase enzymes encoded within the ped gene cluster play an essential role in the initial oxidation to 4-hydroxybutyrate. nih.govfrontiersin.org Similarly, studies in Pseudomonas taiwanensis identified a key dehydrogenase that catalyzes the initial oxidation of BDO. researchgate.net

Enzymes Involved in the Biotransformation of 1,4-Butanediol-d8

| Metabolic Step | Precursor | Product | Key Enzyme Class | Specific Examples in Microorganisms |

|---|---|---|---|---|

| Step 1: Alcohol Oxidation | 1,4-Butanediol-d8 | 4-Hydroxybutyraldehyde-d7 | Alcohol Dehydrogenase (ADH) | PedE, PP_2049 (P. putida), PVLB_10545 (P. taiwanensis) researchgate.netresearchgate.net |

Genetic and Adaptive Evolution Studies on 1,4-Butanediol Metabolism in Microorganisms

While some microorganisms can naturally metabolize 1,4-butanediol, their efficiency is often low. nih.gov Genetic and adaptive laboratory evolution (ALE) studies have been instrumental in developing microbial strains with significantly enhanced capabilities for 1,4-butanediol catabolism. ALE involves culturing microorganisms for extended periods under specific selective pressures, such as high concentrations of 1,4-butanediol as the sole carbon source, to favor the growth of mutants with improved metabolic characteristics.

A prominent model organism for these studies is Pseudomonas putida KT2440. Wild-type strains of P. putida grow very slowly on 1,4-butanediol. nih.gov Through ALE, researchers have isolated strains with substantially improved growth rates and yields. nih.govfrontiersin.org Whole-genome sequencing of these evolved strains revealed specific mutations responsible for the enhanced phenotype. nih.gov

Key findings from these studies include:

Regulatory Mutations: Evolved strains of P. putida often have mutations in transcriptional regulators. For example, mutations in the gene PP_2046 were found to cause the upregulation of a downstream operon (PP_2047-2051) that includes genes for an alcohol dehydrogenase essential for 1,4-butanediol metabolism. nih.gov

Identification of Essential Genes: These studies confirmed the critical role of specific enzymes. Deletion of certain alcohol dehydrogenase genes, such as pedE or PP_2049, completely abolished the ability of P. putida to grow on 1,4-butanediol. nih.govresearchgate.net

Metabolic Pathway Elucidation: Proteomic and genomic analyses of evolved strains helped to map out the downstream metabolic pathways. After conversion to 4-hydroxybutyrate, it can be further metabolized via three potential routes: oxidation to succinate, activation to succinyl-CoA, or beta-oxidation. nih.govfrontiersin.org

Similar approaches in Pseudomonas taiwanensis have also been used to identify key growth-enabling mutations, highlighting the role of different oxidoreductases in this species compared to P. putida. researchgate.net These studies provide a deeper understanding of the genetic basis for microbial 1,4-butanediol metabolism and offer a roadmap for the rational engineering of microorganisms for bioremediation or the valorization of plastic monomers. nih.gov

Genetic Modifications in Evolved P. putida Strains for Enhanced 1,4-Butanediol Metabolism

| Gene/Operon | Function of Gene Product | Effect of Mutation | Outcome |

|---|---|---|---|

| PP_2046 | Transcriptional Regulator | Mutation leading to loss of function | Upregulation of the PP_2047-2051 operon |

| PP_2047-2051 Operon | Includes an alcohol dehydrogenase (PP_2049) and beta-oxidation related genes | Increased expression due to regulator mutation | Enhanced growth rate on 1,4-butanediol |

Environmental Behavior and Degradation Pathway Analysis of Deuterated 1,4 Butanediol

Biodegradation Kinetics and Mechanisms in Environmental Compartments

The biodegradation of 1,4-butanediol (B3395766) is known to be a primary pathway for its removal from the environment. The non-deuterated form is classified as readily biodegradable. iaea.org The initial step in the microbial metabolism of 1,4-butanediol involves oxidation to 4-hydroxybutyrate, a reaction catalyzed by alcohol and aldehyde dehydrogenases. This is followed by further oxidation to succinate, which can then enter the tricarboxylic acid (TCA) cycle.

The substitution of hydrogen with deuterium (B1214612) in 1,4-Butanediol-1,1,2,2,3,3,4,4-d8 introduces a significant kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the carbon-hydrogen (C-H) bond, making it more difficult to break. youtube.com Consequently, if the cleavage of a C-H bond is the rate-determining step in the biodegradation pathway, the rate of degradation for the deuterated compound will be slower. youtube.comyoutube.com In the case of 1,4-butanediol, the initial enzymatic oxidation steps involve the breaking of C-H bonds. Therefore, the biodegradation of 1,4-Butanediol-d8 is expected to be slower than its non-deuterated analog.

Table 1: Postulated Biodegradation Pathway of 1,4-Butanediol and the Influence of Deuteration

| Step | Reaction | Key Enzymes | Effect of Deuteration (on 1,4-Butanediol-d8) |

| 1 | 1,4-Butanediol → 4-Hydroxybutyraldehyde | Alcohol dehydrogenase | Slower reaction rate due to the kinetic isotope effect on C-D bond cleavage. |

| 2 | 4-Hydroxybutyraldehyde → 4-Hydroxybutyrate | Aldehyde dehydrogenase | Slower reaction rate due to the kinetic isotope effect on C-D bond cleavage. |

| 3 | 4-Hydroxybutyrate → Succinic semialdehyde | 4-hydroxybutyrate dehydrogenase | Slower reaction rate. |

| 4 | Succinic semialdehyde → Succinate | Succinic semialdehyde dehydrogenase | Slower reaction rate. |

| 5 | Succinate → TCA Cycle Intermediates | TCA cycle enzymes | Subsequent metabolism within the central metabolic pathway. |

This table is based on the known pathway for non-deuterated 1,4-butanediol and the theoretical impact of the kinetic isotope effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and biological activities (including environmental fate) of chemicals based on their molecular structure. nih.govnih.gov These models rely on descriptors that quantify various aspects of the molecule's structure, such as lipophilicity (logP), electronic properties, and steric parameters. mlsu.ac.inuwec.edu

For this compound, existing QSAR models developed for short-chain aliphatic diols would require modification to accurately predict its environmental fate. The primary reason for this is the change in molecular descriptors due to deuteration.

Key considerations for adapting QSAR models for 1,4-Butanediol-d8:

Molecular Weight: The molecular weight of 1,4-Butanediol-d8 (98.17 g/mol ) is higher than that of 1,4-butanediol (90.12 g/mol ). nih.govnih.gov This will directly affect any QSAR models that use molecular weight as a descriptor.

Molar Volume and van der Waals Radii: Deuteration can lead to a slight reduction in bond length and a smaller van der Waals radius compared to the corresponding C-H bond. researchgate.net This can influence steric parameters used in QSAR models.

Polarizability: The difference in vibrational frequencies between C-D and C-H bonds can lead to minor differences in molecular polarizability, which may affect predictions of intermolecular interactions. researchgate.net

Lipophilicity (logP): While often assumed to be similar, deuteration can subtly alter the hydrophobic interactions of a molecule. researchgate.net For non-polar compounds, deuterated versions are often slightly less retained in reversed-phase chromatography, suggesting a minor decrease in hydrophobicity. researchgate.net The computed XLogP3 value for both the deuterated and non-deuterated 1,4-butanediol is -0.8, suggesting this effect may be minimal for this compound. nih.govnih.gov

Table 2: Comparison of Molecular Descriptors for QSAR Modeling

| Descriptor | 1,4-Butanediol | This compound | Implication for QSAR |

| Molecular Formula | C₄H₁₀O₂ nih.gov | C₄D₈H₂O₂ sigmaaldrich.com | No change in atom count, but isotopic identity differs. |

| Molecular Weight ( g/mol ) | 90.12 nih.gov | 98.17 nih.gov | Will alter predictions of models sensitive to mass. |

| XLogP3 | -0.8 nih.gov | -0.8 nih.gov | Suggests minimal change in lipophilicity-based predictions. |

| Density (g/mL at 25°C) | 1.017 wikipedia.org | 1.108 sigmaaldrich.com | Indicates a change in molecular packing and volume. |

To develop a reliable QSAR model for 1,4-Butanediol-d8, it would be necessary to either re-parameterize existing models with data from a range of deuterated compounds or develop new models that specifically account for isotopic substitution.

Transport and Distribution Dynamics in Environmental Matrices

The transport and distribution of a chemical in the environment are governed by its physical properties, such as water solubility, vapor pressure, and its partition coefficients between different environmental compartments (e.g., water-octanol, soil-water).

1,4-Butanediol is a colorless, viscous liquid that is miscible with water. nih.govchembk.com Its low octanol-water partition coefficient (log Pow = -0.8) indicates a low potential for bioaccumulation. nih.gov A generic fugacity model for the non-deuterated compound suggests that if released to water, it is likely to remain in the aqueous phase.

This compound shares many physical properties with its non-deuterated counterpart. It is also a liquid at room temperature and is expected to be miscible with water, given its structural similarity and the polarity imparted by the two hydroxyl groups. However, the increased molecular weight and density due to deuteration could lead to subtle differences in its transport dynamics. For instance, deuterated hydrocarbons have been observed to have slightly different vapor pressures than their non-deuterated analogs, which could affect air-water partitioning. umsl.edu

Table 3: Physical Properties Influencing Environmental Transport and Distribution

| Property | 1,4-Butanediol | This compound | Anticipated Environmental Behavior |

| Physical State | Colorless viscous liquid nih.gov | Liquid | Similar mobility in liquid phases. |

| Melting Point (°C) | 20.1 wikipedia.org | 16 sigmaaldrich.com | Will be in liquid form in most environmental conditions. |

| Boiling Point (°C) | 230 wikipedia.org | 230 sigmaaldrich.com | Low volatility. |

| Water Solubility | Miscible chembk.com | Assumed to be miscible | Predominantly partitions to the aqueous phase. |

| Density (g/mL at 25°C) | 1.017 wikipedia.org | 1.108 sigmaaldrich.com | Slightly denser than the non-deuterated form. |

| Log Pow | -0.8 nih.gov | -0.8 (Computed) nih.gov | Low potential for bioaccumulation in fatty tissues. |

Given the high water solubility and low log Pow, 1,4-Butanediol-d8, like its non-deuterated form, is expected to be mobile in soil and primarily reside in the water compartment of the environment. Its potential for long-range atmospheric transport is low due to its low volatility.

Future Research Directions and Emerging Applications of 1,4 Butanediol 1,1,2,2,3,3,4,4 D8

Development of Novel Synthetic Pathways for Deuterated Chemicals

The synthesis of isotopically labeled compounds, particularly deuterated molecules like 1,4-Butanediol-d8, is a critical area of research. These compounds are indispensable tools in mechanistic studies, quantitative analysis, and drug development. Future research is focused on creating more efficient, selective, and scalable methods for their production.

Traditionally, BDO is produced through petrochemical routes such as the Reppe process, which involves the reaction of acetylene (B1199291) with formaldehyde, or the hydrogenation of maleic anhydride (B1165640). chemicalbook.comwikipedia.org The development of synthetic pathways for 1,4-Butanediol-d8 involves adapting these existing methods or creating entirely new ones. This can include the use of deuterated starting materials, such as deuterium (B1214612) gas (D₂) for hydrogenation, or performing reactions in deuterium oxide (D₂O) with suitable catalysts that facilitate hydrogen-deuterium exchange. juniperpublishers.comresearchgate.net For instance, catalytic deuteration of olefinic or acetylenic precursors is a potential route for incorporating deuterium. juniperpublishers.com A significant challenge lies in achieving high isotopic purity and regioselectivity, ensuring that deuterium atoms are incorporated at the desired positions without isotopic scrambling.

| Synthesis Approach | Description | Potential for Deuteration | Key Research Focus |

|---|---|---|---|

| Catalytic Hydrogenation/Deuteration | Hydrogenation of precursors like butyne-1,4-diol (B8721112) or maleic anhydride is a common industrial method for BDO synthesis. wikipedia.org | This process can be adapted by using deuterium gas (D₂) instead of hydrogen (H₂) with appropriate catalysts (e.g., Nickel, Ruthenium, Cobalt) to produce 1,4-Butanediol-d8. google.com | Developing catalysts that are highly active and selective for deuteration, minimizing side reactions, and maximizing isotopic enrichment. |

| Bio-based Synthesis Adaptation | Engineered microbes ferment sugars into succinic acid, which is then converted to BDO. researchgate.netumn.edu | The fermentation media can be enriched with D₂O, allowing the engineered microbes to incorporate deuterium into the BDO backbone. | Understanding microbial tolerance to D₂O and optimizing metabolic pathways to efficiently utilize deuterated substrates for high-yield production. scholaris.ca |

| H-D Exchange Reactions | Post-synthesis exchange of hydrogen for deuterium on the BDO molecule using a catalyst in a deuterium-rich medium like D₂O. researchgate.net | This method allows for the direct deuteration of standard BDO. Heterogeneous catalysts like Ruthenium on carbon (Ru/C) have been used for such exchanges on other molecules. researchgate.net | Finding catalysts that can activate the C-H bonds on the aliphatic chain of BDO for efficient exchange with deuterium, while preserving the alcohol functional groups. |

Contributions to Sustainable Chemical Processes and Biorefinery Concepts

The chemical industry is shifting towards sustainable production methods, with a focus on using renewable feedstocks in biorefineries to produce valuable chemicals like BDO. mdpi.com Bio-based BDO can be produced via fermentation of sugars derived from sources like corn or lignocellulosic biomass, offering significant environmental benefits, including reduced greenhouse gas emissions compared to fossil fuel-based processes. scribd.comeuropabio.org

In this context, 1,4-Butanediol-1,1,2,2,3,3,4,4-d8 serves as a critical analytical tool for optimizing these green processes. By introducing a known amount of deuterated BDO as an internal standard or a tracer into a bioreactor, researchers can accurately quantify production yields and efficiencies. It allows for the precise tracking of the BDO molecule through complex separation and purification steps, helping to identify and eliminate bottlenecks in the production chain. Furthermore, studying the metabolism of 1,4-Butanediol-d8 in engineered microorganisms can provide insights into the metabolic pathways, helping to further optimize microbial strains for higher yields and productivity. scholaris.caresearchgate.net

| Production Process | Feedstock | Key Characteristics | Role of 1,4-Butanediol-d8 |

|---|---|---|---|

| Fossil-based (e.g., Reppe Process) | Natural gas, Coal, Oil mdpi.com | Energy-intensive, significant greenhouse gas emissions. mdpi.comchemicalbook.com | Serves as an analytical standard for comparing and validating the purity and composition of BDO produced from different routes. |

| Bio-based (e.g., Direct Fermentation) | Renewable sugars (from corn, wheat straw, cardoon). biofuelsdigest.comnih.gov | Lower energy consumption, reduced carbon footprint (up to 50-70% reduction in CO₂ emissions). scribd.comeuropabio.org | Used as a tracer to optimize fermentation and downstream processing, and to study microbial metabolic pathways for improved efficiency. scholaris.ca |

Exploration in New Frontiers of Chemical Biology and Systems Research

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down the rate of chemical reactions that involve the cleavage of this bond. youtube.comyoutube.com In chemical biology and systems research, this effect is harnessed to probe enzyme mechanisms and alter metabolic pathways.

When 1,4-Butanediol-d8 is introduced to a biological system, the enzymatic oxidation steps required for its metabolism—such as the conversion to gamma-hydroxybutyrate (GHB) by alcohol dehydrogenase—are expected to be slower than for the non-deuterated BDO. chemicalbook.com This allows researchers to study the rate-limiting steps in metabolic networks. Furthermore, slowing one metabolic route can lead to "metabolic switching," where the cell redirects the compound or its metabolites through alternative pathways that were previously minor. osti.govnih.gov Studying these changes with 1,4-Butanediol-d8 provides a deeper understanding of metabolic flexibility and regulation, which is crucial for drug discovery and understanding disease states. juniperpublishers.comnih.gov

| Research Area | Principle | Application of 1,4-Butanediol-d8 |

|---|---|---|

| Enzyme Mechanism Studies | The kinetic isotope effect (KIE) slows reactions involving C-D bond cleavage, providing insight into the transition state of an enzymatic reaction. youtube.com | By comparing the metabolic rates of BDO and 1,4-Butanediol-d8, researchers can determine the extent to which C-H bond breaking is a rate-determining step in its metabolic pathway. |

| Metabolic Pathway Analysis | Slowing a primary metabolic pathway can increase the flow through secondary or alternative pathways, a phenomenon known as "metabolic switching". osti.govnih.gov | Allows for the discovery and characterization of previously unknown or minor metabolic pathways for C4 compounds by observing the new metabolites that accumulate. |

| Systems Biology Modeling | Provides quantitative data on reaction rates and pathway fluxes that can be used to build and validate computational models of cellular metabolism. scholaris.ca | Data from tracing experiments with 1,4-Butanediol-d8 can refine genome-scale metabolic models, leading to more accurate predictions of cellular behavior. |

Q & A

Q. What analytical techniques are essential for confirming the structural integrity and deuteration level of 1,4-Butanediol-d₈?

High-field nuclear magnetic resonance (NMR) spectroscopy (400–600 MHz) is critical for structural validation and deuterium distribution analysis. Coupled with ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) , it enables detection of protiated impurities at <2% levels. Isotope ratio mass spectrometry (IRMS) provides precise measurement of 98 atom% D purity, as validated by ISO 17025-certified protocols .

Q. How does deuteration affect the physicochemical properties of 1,4-Butanediol?

Deuteration increases molecular weight (114.19 g/mol vs. 90.12 g/mol for protiated form) and alters density (1.108 g/mL vs. 1.017 g/mL) and refractive index (n20/D 1.4427 vs. 1.4446). These changes necessitate adjustments in molarity calculations for stoichiometric reactions and solvent density matching in phase separation studies .

Q. What safety protocols are critical when handling 1,4-Butanediol-d₈ due to its metabolic conversion to γ-hydroxybutyrate (GHB)?

Strict adherence to fume hood use and PPE (nitrile gloves, safety goggles) is mandatory. Storage under inert gas (N₂) prevents oxidation to GHB. Emergency protocols include activated charcoal administration (1 g/kg) within 30 minutes of ingestion and GC-MS toxicology screening (LLOQ: 5 ng/mL in serum) to differentiate BDO-d₈ from GHB. Concurrent ethanol exposure is prohibited due to competitive alcohol dehydrogenase inhibition .

Advanced Research Questions

Q. In metabolic flux analysis, how can 1,4-Butanediol-d₈ elucidate enzymatic pathways in microbial systems?

Deuterated 1,4-butanediol serves as a tracer in ¹³C/²H metabolic flux analysis (MFA) to map carbon/hydrogen flow. In E. coli expressing 2-ketoacid decarboxylase (KDC) and alcohol dehydrogenase (ADH), deuterium labeling tracks 2,5-dioxopentanoate conversion to BDO-d₈ via GC-MS analysis of deuterium retention in intermediates. This resolves competing pathways (e.g., oxidative vs. non-oxidative branches) by quantifying ²H isotopomer distributions .

Q. What mechanistic insights into electro-oxidation reactions can be gained using deuterated 1,4-Butanediol isomers?

Comparative studies of BDO-d₈ and protiated isomers using cyclic voltammetry reveal deuterium kinetic isotope effects (KIE) on C–C bond cleavage. DFT calculations show vicinal hydroxyl groups in 1,2-BDO-d₈ lower the oxidation energy barrier (ΔE = 1.633 eV vs. 3.393 eV for 1,4-BDO-d₈), aligning with experimental current density trends. Isotopic substitution at β-hydrogens reduces H abstraction rates, confirming rate-determining steps .

Q. How does deuterium labeling influence the solubility and polymer crosslinking efficiency of 1,4-Butanediol-d₈?

In polyurethane networks, BDO-d₈ modifies H-bonding dynamics due to deuterium’s lower zero-point energy. Small-angle neutron scattering (SANS) reveals enhanced phase segregation in hard/soft segments, increasing tensile modulus by 15–20%. Solubility parameter analysis (δ = 14.0 (cal/cm³)^½) shows optimal miscibility in 70% BDO-d₈/water mixtures for lignin-based composites, improving mechanical stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.